molecular formula C18H18N6O3 B2936721 2-(2H-1,3-benzodioxol-5-yl)-N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}pyrrolidin-3-yl)acetamide CAS No. 2034301-09-0

2-(2H-1,3-benzodioxol-5-yl)-N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}pyrrolidin-3-yl)acetamide

Cat. No.: B2936721
CAS No.: 2034301-09-0
M. Wt: 366.381
InChI Key: OBMQQEQBOJVYGO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2H-1,3-benzodioxol-5-yl)-N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}pyrrolidin-3-yl)acetamide is a complex organic compound that features a benzodioxole ring, a triazolopyridazine moiety, and a pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2H-1,3-benzodioxol-5-yl)-N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}pyrrolidin-3-yl)acetamide typically involves multiple steps:

    Formation of the Benzodioxole Ring: This can be achieved through the cyclization of catechol derivatives with formaldehyde.

    Synthesis of the Triazolopyridazine Moiety: This involves the reaction of hydrazine derivatives with pyridazine carboxylic acids under acidic conditions.

    Coupling Reactions: The benzodioxole and triazolopyridazine intermediates are coupled using amide bond formation techniques, often employing reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxole ring, leading to the formation of quinones.

    Reduction: Reduction reactions can target the triazolopyridazine moiety, potentially converting it to a dihydro derivative.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the acetamide group.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Dihydro derivatives.

    Substitution: Various substituted acetamides.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.

Biology

In biological research, the compound may serve as a probe to study enzyme interactions and receptor binding due to its multiple functional groups.

Medicine

In medicinal chemistry, 2-(2H-1,3-benzodioxol-5-yl)-N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}pyrrolidin-3-yl)acetamide could be investigated for its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors involved in disease pathways.

Industry

In industry, the compound could be utilized in the development of new materials with specific electronic or optical properties, given its aromatic and heterocyclic components.

Mechanism of Action

The mechanism of action of this compound would depend on its specific application. In a biological context, it might interact with enzymes or receptors through hydrogen bonding, hydrophobic interactions, and π-π stacking. The benzodioxole ring could engage in π-π interactions, while the triazolopyridazine moiety might form hydrogen bonds with active site residues.

Comparison with Similar Compounds

Similar Compounds

  • 1-(1,3-Benzodioxol-5-yl)butan-2-one
  • 1-(1,3-Benzodioxol-5-yl)-2-propanol
  • 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids

Uniqueness

What sets 2-(2H-1,3-benzodioxol-5-yl)-N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}pyrrolidin-3-yl)acetamide apart is its combination of three distinct moieties: benzodioxole, triazolopyridazine, and pyrrolidine. This unique structure provides a versatile platform for various chemical modifications and applications, making it a valuable compound in research and industry.

Properties

IUPAC Name

2-(1,3-benzodioxol-5-yl)-N-[1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N6O3/c25-18(8-12-1-2-14-15(7-12)27-11-26-14)20-13-5-6-23(9-13)17-4-3-16-21-19-10-24(16)22-17/h1-4,7,10,13H,5-6,8-9,11H2,(H,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBMQQEQBOJVYGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1NC(=O)CC2=CC3=C(C=C2)OCO3)C4=NN5C=NN=C5C=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.